

# Head-to-Head Showdown: VK-0214 vs. Leriglitazone for Adrenomyeloneuropathy

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Two Promising Experimental Therapies for X-Linked Adrenoleukodystrophy

For researchers, scientists, and drug development professionals vested in neurodegenerative disorders, the landscape of experimental therapies for X-linked adrenoleukodystrophy (X-ALD) presents a dynamic and hopeful frontier. This guide provides a head-to-head comparison of two leading oral drug candidates, **VK-0214** and leriglitazone (MIN-102), focusing on their performance in recent clinical trials for adrenomyeloneuropathy (AMN), the most common form of X-ALD.

At a Glance: VK-0214 and Leriglitazone



| Feature                | VK-0214                                                             | Leriglitazone (MIN-102)                                                                          |
|------------------------|---------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Mechanism of Action    | Selective Thyroid Hormone<br>Receptor Beta (TRβ) Agonist            | Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARy) Agonist                       |
| Therapeutic Target     | Upregulation of ABCD2 gene expression to increase VLCFA metabolism. | Modulation of genes involved in mitochondrial biogenesis, neuroinflammation, and myelination.[1] |
| Key Clinical Trial     | Phase 1b (NCT04973657)[2]                                           | Phase 2/3 ADVANCE<br>(NCT03231878), Phase 2/3<br>NEXUS (NCT04528706)[3][4]<br>[5]                |
| Patient Population     | Adult males with AMN                                                | Adult males with AMN (ADVANCE), Pediatric males with cALD (NEXUS)                                |
| Primary Endpoint Focus | Biomarker (VLCFA reduction)                                         | Clinical Outcomes (6-Minute<br>Walk Test, Disease Arrest)                                        |

#### **Efficacy Data: A Tale of Two Approaches**

The clinical development of **VK-0214** and leriglitazone has thus far focused on different primary objectives, reflecting their distinct mechanisms of action. **VK-0214**'s early-phase trial has demonstrated a significant impact on the core biochemical defect in X-ALD, while leriglitazone's later-stage trials have assessed its effect on clinical disease progression.

#### VK-0214: Targeting the Biomarker

Viking Therapeutics' Phase 1b trial of **VK-0214** in adult males with AMN demonstrated a statistically significant reduction in plasma levels of very long-chain fatty acids (VLCFAs), the key biomarkers of X-ALD.[6] After 28 days of daily dosing, patients treated with **VK-0214** showed a notable decrease in C26:0-lysophosphatidylcholine (LPC), a critical diagnostic marker.[6]

Table 1: VK-0214 Phase 1b Efficacy Results (VLCFA Reduction)[6]



| Dose      | Mean Reduction in C26:0-LPC from Baseline    |
|-----------|----------------------------------------------|
| 20 mg/day | Statistically significant reduction (p<0.05) |
| 40 mg/day | Statistically significant reduction (p<0.05) |

Note: Specific percentage reductions have not been publicly disclosed.

#### **Leriglitazone: Assessing Clinical Progression**

Minoryx Therapeutics' ADVANCE trial, a Phase 2/3 study of leriglitazone in adult male AMN patients, evaluated the drug's effect on the 6-Minute Walk Test (6MWT) as its primary endpoint. While the trial did not meet its primary endpoint in the overall population, a clinically meaningful difference was observed in early symptomatic patients.[7][8] Furthermore, the trial showed a significant reduction in the progression of cerebral lesions, a devastating complication of AMN.

The NEXUS trial, a Phase 2/3 study in pediatric patients with the cerebral form of X-ALD (cALD), demonstrated that leriglitazone met its primary endpoint, with 35% of patients showing arrested disease progression at 96 weeks, a significant improvement compared to the natural history of the disease (p<0.05).[9][10]

Table 2: Leriglitazone ADVANCE and NEXUS Trial Efficacy Highlights



| Trial            | Patient Population        | Key Efficacy Finding                                                                                                                                                                                               |
|------------------|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ADVANCE[3][4]    | Adult males with AMN      | - Did not meet primary endpoint (6MWT) in the overall population Showed a trend towards benefit in early symptomatic patients Significantly reduced the progression of cerebral lesions (p=0.0015 vs. placebo).[7] |
| NEXUS[9][10][11] | Pediatric males with cALD | - Met primary endpoint of disease arrest at 96 weeks (35% of patients, p<0.05 vs. natural history).[9][10]                                                                                                         |

### Safety and Tolerability Profile

Both **VK-0214** and leriglitazone have demonstrated acceptable safety profiles in their respective clinical trials.

#### VK-0214: Well-Tolerated in Phase 1b

In the 28-day Phase 1b trial, **VK-0214** was found to be safe and well-tolerated.[6] Treatment-emergent adverse events were generally mild to moderate.[12] Gastrointestinal adverse events were reported in a small percentage of participants, with a slightly higher incidence in the placebo group.[6]

Table 3: VK-0214 Phase 1b Safety Overview[6]

| Adverse Event Category | VK-0214 (20mg & 40mg combined) | Placebo                                                |
|------------------------|--------------------------------|--------------------------------------------------------|
| Treatment-Emergent AEs | Mild to moderate               | Mild to moderate                                       |
| Gastrointestinal AEs   | 11%                            | 33%                                                    |
| Serious AEs            | 0                              | 1 (wrist fracture, considered unrelated to study drug) |



## Leriglitazone: Manageable Side Effects in Longer-Term Studies

The ADVANCE trial, with a treatment duration of 96 weeks, reported that leriglitazone was generally well-tolerated.[3][4] The most common treatment-emergent adverse events were weight gain and peripheral edema, which are known class effects of PPARy agonists.[3] Serious adverse events were reported, but the incidence of clinically progressive cerebral ALD was significantly lower in the leriglitazone group compared to placebo.[3] In the NEXUS trial, leriglitazone was also well-tolerated in the pediatric population, with no treatment-related serious adverse events reported.[9][10]

Table 4: Leriglitazone ADVANCE Trial Safety Overview[3]

| Adverse Event                            | Leriglitazone (n=77) | Placebo (n=39)     |
|------------------------------------------|----------------------|--------------------|
| Weight Gain                              | 70%                  | 23%                |
| Peripheral Edema                         | 64%                  | 18%                |
| Serious AEs                              | 18%                  | 26%                |
| Clinically Progressive cALD (Serious AE) | 0%                   | 15.4% (6 patients) |

# Experimental Protocols: A Glimpse into the Trial Designs

A detailed understanding of the experimental methodologies is crucial for a comprehensive comparison.

#### VK-0214 Phase 1b Trial (NCT04973657)[2]

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, rising multipledose study.[13]
- Participants: Adult males (18 years and older) with a genetic diagnosis of X-ALD and clinical features of AMN.[2] A key exclusion criterion was the current use of Lorenzo's Oil or other lipid-lowering agents known to affect VLCFA levels.[2]



- Intervention: Oral VK-0214 administered once daily at doses of 20 mg and 40 mg, or placebo, for 28 days.[6]
- Primary Outcome Measures:
  - Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
- Secondary and Exploratory Outcome Measures:
  - Pharmacokinetics of VK-0214.
  - Change from baseline in plasma levels of various VLCFA species.

#### Leriglitazone ADVANCE Trial (NCT03231878)[4]

- Study Design: A 96-week, randomized, double-blind, placebo-controlled, multi-center Phase
   2/3 trial.[3]
- Participants: Ambulatory men aged 18-65 years with a confirmed diagnosis of AMN and an Expanded Disability Status Scale (EDSS) score of 2-6.[3] Patients with evidence of progressive cerebral adrenoleukodystrophy were excluded.[3]
- Intervention: Oral leriglitazone (starting dose of 150 mg daily, with dose adjustments to achieve target plasma concentrations) or placebo for 96 weeks.[4]
- Primary Outcome Measure:
  - Change from baseline in the 6-Minute Walk Test distance at week 96.[3]
- Secondary Outcome Measures:
  - Time to first event of progressing to an EDSS score of 7 or more.
  - Change from baseline in the Berg Balance Scale.
  - Incidence and progression of cerebral lesions as assessed by MRI.



#### Leriglitazone NEXUS Trial (NCT04528706)[5]

- Study Design: A 96-week, open-label, multi-center Phase 2/3 trial.[9][11]
- Participants: Males aged 2 to 12 years with a diagnosis of X-ALD and evidence of cerebral white matter lesions on MRI.[5][11]
- Intervention: Once-daily oral leriglitazone.[11]
- · Primary Outcome Measure:
  - Proportion of patients with arrested disease at week 96, defined by clinical and radiological criteria.[9][11]
- · Secondary Outcome Measures:
  - Change from baseline in Neurologic Function Score (NFS).
  - Change from baseline in Loes score (a measure of MRI brain lesion severity).
  - Overall survival.

#### Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the clinical trial process, the following diagrams are provided.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Minoryx Leriglitazone [minoryx.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-



controlled phase 2-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. espeyearbook.org [espeyearbook.org]
- 7. Minoryx presents topline results from Phase 2/3 "ADVANCE" study demonstrating significant clinical benefit of leriglitazone in adrenomyeloneuropathy (AMN) [minoryx.com]
- 8. Minoryx presents results from a Phase 2/3 trial demonstrating benefit of leriglitazone in adrenomyeloneuropathy Alex The Leukodystrophy Charity [alextlc.org]
- 9. Leriglitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 10. Ysios Capital [ysioscapital.com]
- 11. Safety and efficacy of leriglitazone in childhood cerebral adrenoleukodystrophy (NEXUS): an interim analysis of an open-label, phase 2/3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vikingtherapeutics.com [vikingtherapeutics.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Head-to-Head Showdown: VK-0214 vs. Leriglitazone for Adrenomyeloneuropathy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368497#a-head-to-head-study-of-vk-0214-with-existing-experimental-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com